2-Anilino-4-chloro-6-methylpyrimidine
Overview
Description
2-Anilino-4-chloro-6-methylpyrimidine is a heterocyclic compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, characterized by the presence of an aniline group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4-chloro-6-methylpyrimidine can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. This reaction can be facilitated under microwave conditions, which significantly reduce the reaction time compared to conventional heating methods . The reaction typically requires acidic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-4-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Aniline derivatives and other nucleophiles can react with 2-chloro-4,6-dimethylpyrimidine under acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different aniline derivatives can yield various 2-anilinopyrimidine derivatives .
Scientific Research Applications
2-Anilino-4-chloro-6-methylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Anilino-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it can interfere with the signaling pathways that regulate cell proliferation, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has an amino group at the 2-position instead of an aniline group.
4-Chloro-2-ethylthio-6-methylpyrimidine: This compound has an ethylthio group at the 2-position instead of an aniline group.
4-Chloro-2-hexa-decylamino-6-methylpyrimidine: This compound has a hexa-decylamino group at the 2-position instead of an aniline group.
Uniqueness: 2-Anilino-4-chloro-6-methylpyrimidine is unique due to the presence of the aniline group, which imparts specific biological activities and chemical reactivity. Its potential as a kinase inhibitor and its applications in various fields of research make it a compound of significant interest .
Properties
IUPAC Name |
4-chloro-6-methyl-N-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-7-10(12)15-11(13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHBIDCNHVMYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290201 | |
Record name | 2-Anilino-4-chloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-54-0 | |
Record name | NSC67302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anilino-4-chloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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